molecular formula C6H13N3 B13250024 1-Aminocyclopentane-1-carboximidamide

1-Aminocyclopentane-1-carboximidamide

Cat. No.: B13250024
M. Wt: 127.19 g/mol
InChI Key: FGOWKAABTZTLMP-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carboximidamide is a chemical compound with the molecular formula C6H13N3 It is characterized by a cyclopentane ring substituted with an amino group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminocyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Aminocyclopentane-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

    1-Aminocyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    Cyclopentanecarboxylic acid, 1-amino-: Contains a carboxylic acid group instead of a carboximidamide group.

Uniqueness: 1-Aminocyclopentane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1-aminocyclopentane-1-carboximidamide

InChI

InChI=1S/C6H13N3/c7-5(8)6(9)3-1-2-4-6/h1-4,9H2,(H3,7,8)

InChI Key

FGOWKAABTZTLMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=N)N)N

Origin of Product

United States

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